

# Spectroscopic Characterization of 3-Methoxy-4-morpholinoaniline dihydrochloride: A Technical Guide

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## Compound of Interest

Compound Name: *3-Methoxy-4-morpholinoaniline dihydrochloride*

Cat. No.: *B573089*

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## Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of **3-Methoxy-4-morpholinoaniline dihydrochloride** (CAS: 1226776-91-5). Due to the limited availability of direct experimental data for this specific compound, this document outlines standardized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Electrospray Ionization Mass Spectrometry (ESI-MS). Furthermore, it presents predicted spectroscopic data based on the analysis of structurally related compounds. This guide also includes a logical workflow for the spectroscopic analysis of a novel organic compound, visualized using a Graphviz diagram. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of this and similar molecules.

## Introduction

**3-Methoxy-4-morpholinoaniline dihydrochloride** is a substituted aniline derivative with potential applications in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are critical for any research and development involving this compound. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for

achieving this.<sup>[1][2]</sup> This guide details the standard methodologies for acquiring and interpreting these spectroscopic data.

While experimental spectra for **3-Methoxy-4-morpholinoaniline dihydrochloride** are not readily available in the public domain, with some suppliers explicitly stating they do not perform analytical characterization, this guide provides expected values. These predictions are derived from the known spectroscopic behaviors of analogous structures, including 4-methoxyaniline and 4-morpholinoaniline.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-Methoxy-4-morpholinoaniline dihydrochloride**. It is crucial to note that these are not experimentally determined values for the target compound but are estimations based on data from structurally similar molecules.

### Predicted <sup>1</sup>H NMR Data (in DMSO-d<sub>6</sub>)

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~7.0-7.2	m	3H	Ar-H
~3.8	s	3H	-OCH <sub>3</sub>
~3.7	t	4H	-N-(CH <sub>2</sub> ) <sub>2</sub> -O-(CH <sub>2</sub> ) <sub>2</sub>
~3.0	t	4H	-N-(CH <sub>2</sub> ) <sub>2</sub> -O-(CH <sub>2</sub> ) <sub>2</sub>
Broad	s	3H	-NH <sub>3</sub> <sup>+</sup>

### Predicted <sup>13</sup>C NMR Data (in DMSO-d<sub>6</sub>)

Chemical Shift ( $\delta$ ) ppm	Assignment
~150-155	C-OMe
~140-145	C-N (aniline)
~135-140	C-N (morpholine)
~115-125	Ar-CH
~66	-N-(CH <sub>2</sub> ) <sub>2</sub> -O-(CH <sub>2</sub> ) <sub>2</sub>
~55	-OCH <sub>3</sub>
~48	-N-(CH <sub>2</sub> ) <sub>2</sub> -O-(CH <sub>2</sub> ) <sub>2</sub>

## Predicted FT-IR Data (Solid, KBr Pellet)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400-3200	Strong, Broad	N-H stretch (amine salt)
3000-2850	Medium	C-H stretch (aromatic and aliphatic)
1610-1580	Medium	C=C stretch (aromatic)
1520-1480	Strong	N-H bend (amine salt)
1260-1230	Strong	C-O-C stretch (aryl ether)
1120-1100	Strong	C-O-C stretch (morpholine ether)
850-800	Medium	C-H bend (aromatic, out-of-plane)

## Predicted ESI-MS Data

m/z	Ion
209.1285	[M+H] <sup>+</sup>
231.1104	[M+Na] <sup>+</sup>

## Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for a solid organic compound like **3-Methoxy-4-morpholinoaniline dihydrochloride**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO- $d_6$ ,  $D_2O$ ). Ensure the sample is fully dissolved.
- **Instrument Setup:**
  - Insert the sample tube into the NMR spectrometer.
  - Lock the spectrometer on the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity and resolution.
  - Tune the probe for both  $^1H$  and  $^{13}C$  frequencies to maximize signal-to-noise.
- **$^1H$  NMR Acquisition:**
  - Acquire a standard one-dimensional  $^1H$  NMR spectrum.
  - Set appropriate parameters, including the spectral width, acquisition time, and relaxation delay.
  - Process the data by applying a Fourier transform, phase correction, and baseline correction.
  - Integrate the signals to determine the relative number of protons.
- **$^{13}C$  NMR Acquisition:**
  - Acquire a one-dimensional  $^{13}C$  NMR spectrum with proton decoupling.
  - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio due to the low natural abundance of  $^{13}C$ .

- Process the data similarly to the  $^1\text{H}$  spectrum.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (Thin Solid Film Method):
  - Dissolve a small amount of the solid sample (approx. 50 mg) in a few drops of a volatile solvent like methylene chloride.<sup>[3]</sup>
  - Drop the solution onto a salt plate (e.g., KBr, NaCl).<sup>[3]</sup>
  - Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.<sup>[3]</sup>
- Data Acquisition:
  - Place the salt plate in the sample holder of the FT-IR spectrometer.<sup>[3]</sup>
  - Acquire a background spectrum of the empty sample compartment.
  - Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.
  - Adjust the sample concentration if peaks are too intense (saturated) or too weak.<sup>[3]</sup>
- Data Analysis:
  - Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

## Electrospray Ionization Mass Spectrometry (ESI-MS)

- Sample Preparation:
  - Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or water).
  - Dilute the stock solution to a final concentration of about 10  $\mu\text{g/mL}$  with a solvent mixture compatible with the ESI source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for

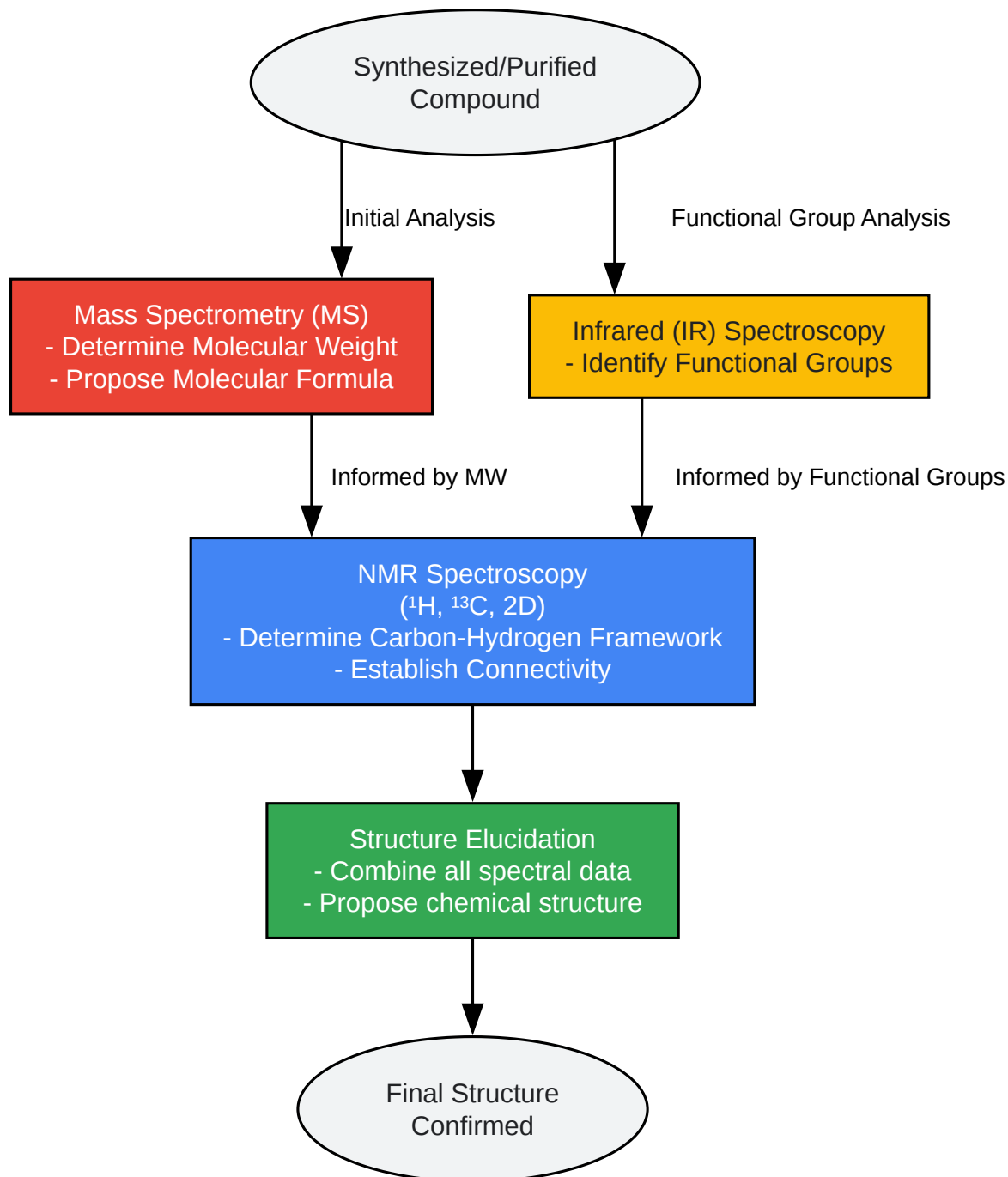
positive ion mode).[4]

- Filter the final solution if any precipitate is present to avoid clogging the instrument.[4]
- Data Acquisition:
  - Infuse the sample solution into the ESI source at a constant flow rate.
  - Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable and strong signal for the ion of interest.
  - Acquire the mass spectrum in the appropriate mass range.
- Data Analysis:
  - Identify the molecular ion peak (e.g.,  $[M+H]^+$  or  $[M+Na]^+$ ) to confirm the molecular weight of the compound.
  - Analyze the fragmentation pattern, if any, to gain further structural information.

## Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel organic compound.

## Workflow for Spectroscopic Characterization



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Caption: A logical workflow for the structural elucidation of an organic compound using multiple spectroscopic techniques.

## Conclusion

This technical guide provides a framework for the spectroscopic characterization of **3-Methoxy-4-morpholinoaniline dihydrochloride**. While direct experimental data remains elusive, the predicted data and detailed experimental protocols herein offer a solid foundation for researchers. The presented workflow for spectroscopic analysis serves as a general guideline for the structural determination of novel organic compounds, emphasizing the synergistic use of MS, IR, and NMR techniques. It is recommended that any future work on this compound involves its thorough experimental characterization to validate and supplement the information provided in this guide.

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